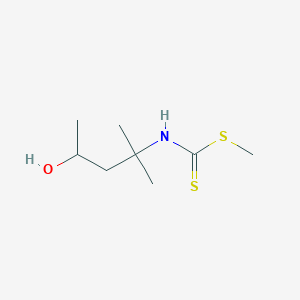![molecular formula C17H16ClF3OS B14594067 2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene CAS No. 61166-94-7](/img/structure/B14594067.png)
2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene is an organic compound that features a combination of butylsulfanyl, chloro, and trifluoromethylphenoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene typically involves multiple steps. One common method includes the reaction of 1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene with butylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, phase-transfer catalysts and optimized reaction conditions can be employed to improve the overall efficiency and reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified functional groups depending on the reducing agent used.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The butylsulfanyl group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and intermediate in chemical synthesis.
Phenyl isocyanate: An organic compound with a phenyl ring attached to an isocyanate group, used in the synthesis of polyurethanes and other polymers.
Uniqueness
2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the butylsulfanyl group allows for oxidation reactions, while the trifluoromethyl group enhances lipophilicity and stability. The chloro group provides a site for substitution reactions, making this compound versatile for various applications.
Propriétés
Numéro CAS |
61166-94-7 |
|---|---|
Formule moléculaire |
C17H16ClF3OS |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
2-butylsulfanyl-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C17H16ClF3OS/c1-2-3-9-23-16-11-14(7-8-15(16)18)22-13-6-4-5-12(10-13)17(19,20)21/h4-8,10-11H,2-3,9H2,1H3 |
Clé InChI |
HOKLHDIQUUEZMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(C=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


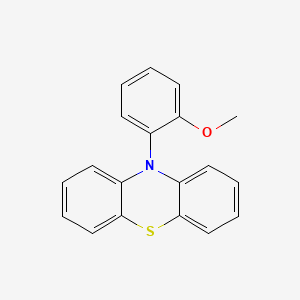
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)

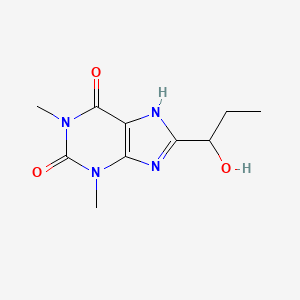
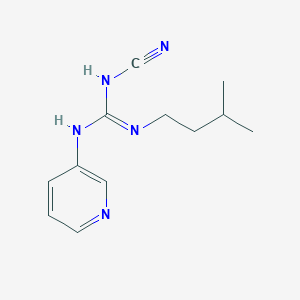
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
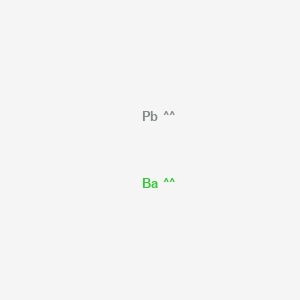
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
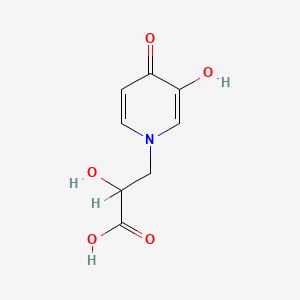
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
